

Synthesis and Characterization of 4-fluoro-D-phenylalanine: A Technical Guide

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Compound of Interest

Compound Name: *H-D-Phe(4-F)-OH*

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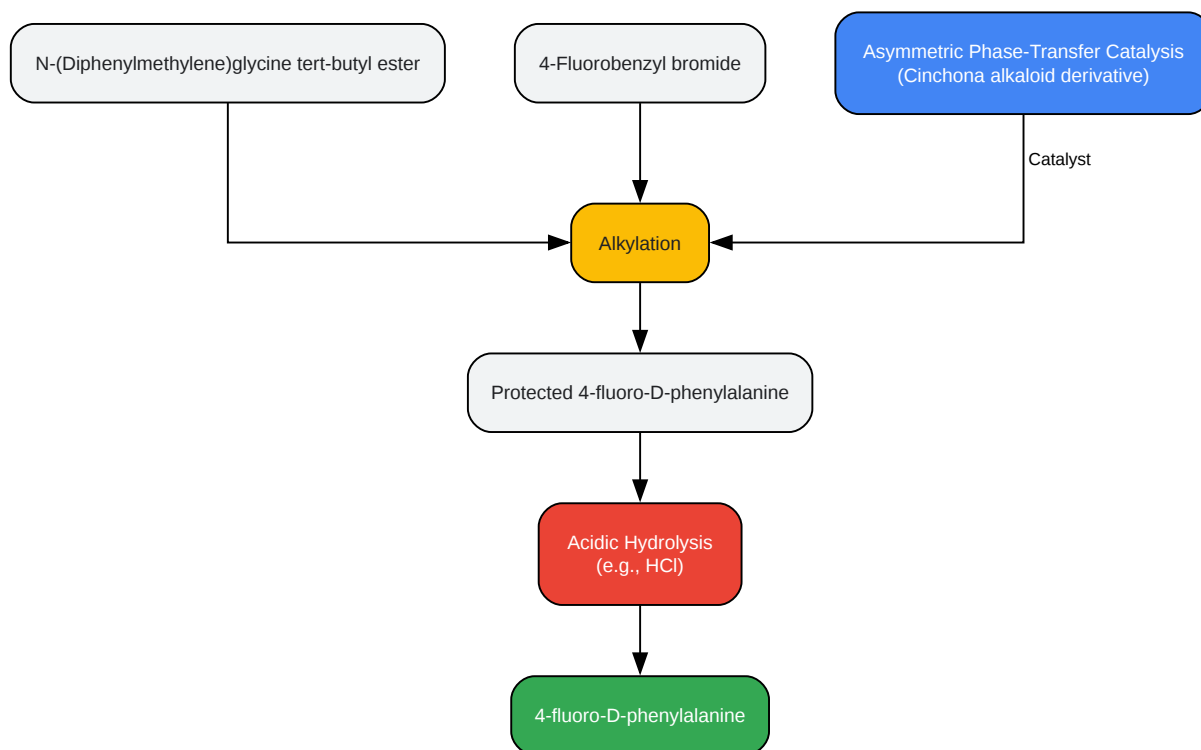
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-fluoro-D-phenylalanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.^{[1][2]} Its incorporation into peptides and other therapeutic agents can enhance stability, binding affinity, and pharmacokinetic properties.^{[1][2]} This document details common synthetic routes, extensive characterization methodologies, and presents key data in a structured format to support research and development efforts.

Synthesis of 4-fluoro-D-phenylalanine

The enantioselective synthesis of 4-fluoro-D-phenylalanine is crucial for its application in pharmaceuticals. Several methods have been developed to achieve high enantiomeric purity. A common strategy involves the asymmetric alkylation of a glycine equivalent using a chiral phase-transfer catalyst.

A representative synthetic workflow is outlined below:



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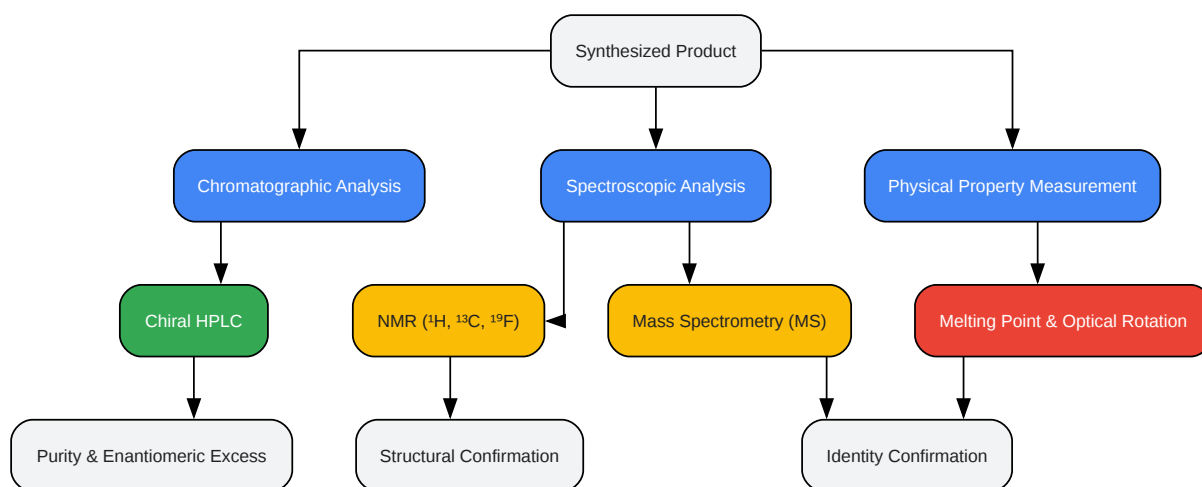
Figure 1: Asymmetric synthesis of 4-fluoro-D-phenylalanine.

Another approach involves the enzymatic resolution of a racemic mixture of 4-fluorophenylalanine, although this can be less efficient for large-scale production. For radiolabeling applications, such as in positron emission tomography (PET), [^{18}F]4-fluoro-D,L-phenylalanine can be synthesized via copper-mediated radiofluorination of aryl boronic esters. [3]

Characterization of 4-fluoro-D-phenylalanine

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized 4-fluoro-D-phenylalanine. A multi-technique approach is typically employed.

The general workflow for characterization is as follows:



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Figure 2: Characterization workflow for 4-fluoro-D-phenylalanine.

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, and ^{19}F NMR are critical for elucidating the molecular structure.[4][5][6] The ^{19}F NMR spectrum provides a distinct signal for the fluorine atom, which is highly sensitive to its chemical environment.[4]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[6]

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the final product.[7][8][9] Various chiral stationary phases are available for the separation of D- and L-enantiomers.[10]

Physical Properties

- **Melting Point:** The melting point is a useful indicator of purity.[\[1\]](#)
- **Optical Rotation:** The specific rotation is measured to confirm the stereochemistry of the D-enantiomer.[\[1\]](#)

Data Presentation

The following tables summarize key quantitative data for 4-fluoro-D-phenylalanine and its common protected forms.

Table 1: Physical and Chemical Properties of 4-fluoro-D-phenylalanine

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ FNO ₂	[11]
Molecular Weight	183.18 g/mol	[11]
Appearance	White to off-white powder or shiny flakes	[11]
Melting Point	~245 °C (dec.)	[12]
Optical Rotation [α] ²⁰ D (c=1 in DMF)	+30 to +40° (for Fmoc-protected form)	[1]
Optical Rotation [α] ²³ D (c=1 in H ₂ O)	+11° (for HCl salt)	[12]

Table 2: Spectroscopic Data for 4-fluoro-D,L-phenylalanine

Technique	Solvent	Key Signals/Fragments	Reference
^1H NMR	$\text{D}_2\text{O}/\text{NaOD}$	Signals corresponding to aromatic, α - and β -protons	[13]
^{13}C NMR	$\text{D}_2\text{O}/\text{NaOD}$	Signals for carboxyl, aromatic, α - and β -carbons	[14][15]
Mass Spectrometry	-	Molecular Ion $[\text{M}]^+$ at m/z 183.069557	[11][16]

Experimental Protocols

Synthesis of 4-fluoro-D-phenylalanine (Asymmetric Phase-Transfer Catalysis)

This protocol is a generalized procedure based on common methodologies.[8]

- **Reaction Setup:** To a solution of N-(diphenylmethylene)glycine tert-butyl ester and a chiral Cinchona alkaloid-derived phase-transfer catalyst in an appropriate organic solvent (e.g., dichloromethane), add a solution of 4-fluorobenzyl bromide.
- **Base Addition:** Add a strong base (e.g., 50% aqueous potassium hydroxide) and stir the biphasic mixture vigorously at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
- **Work-up:** Once the reaction is complete, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
- **Purification of Protected Intermediate:** Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the protected 4-fluoro-D-phenylalanine derivative.

- Deprotection: Treat the purified intermediate with an aqueous acidic solution (e.g., 6N HCl) and heat to reflux to remove both the N-diphenylmethylene and tert-butyl ester protecting groups.
- Isolation of Final Product: Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water and a small amount of ethanol, and dry under vacuum to yield 4-fluoro-D-phenylalanine.

Characterization Protocols

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O with a trace of NaOD for solubility, or DMSO-d₆).
- Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, coupling constants, and integration values.
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
- Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI) and acquire the mass spectrum in positive or negative ion mode.
- Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
- Column Selection: Choose a suitable chiral stationary phase (e.g., a cyclodextrin-based or Pirkle-type column).
- Mobile Phase: Prepare an appropriate mobile phase, which can be a mixture of organic solvents (e.g., hexane/isopropanol for normal phase) or a buffered aqueous-organic mixture (for reversed-phase).
- Sample Preparation: Dissolve the sample in the mobile phase.

- Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector.
- Quantification: Determine the retention times for the D- and L-enantiomers and calculate the enantiomeric excess by integrating the peak areas.

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